2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a triazole-based acetamide derivative with a molecular formula of C₂₁H₂₃N₅O₂S. The compound features a 1,2,4-triazole core substituted with an ethyl group at the 4-position, a pyridin-2-yl group at the 5-position, and a sulfanylacetamide moiety. The acetamide group is further substituted with a 2-methoxy-5-methylphenyl ring, contributing to its unique physicochemical and pharmacological profile . This compound belongs to a broader class of 1,2,4-triazole derivatives known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.
Properties
CAS No. |
618414-23-6 |
|---|---|
Molecular Formula |
C19H21N5O2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-4-24-18(14-7-5-6-10-20-14)22-23-19(24)27-12-17(25)21-15-11-13(2)8-9-16(15)26-3/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
JZVTWDYBIZGTID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.
Thioether Linkage Formation: The thioether linkage is formed by reacting the triazole-pyridine intermediate with an appropriate thiol compound.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are crucial for cellular processes.
Pathways Involved: It could modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Key Findings from Comparative Studies
Impact of Pyridine Position on Bioactivity
The position of the pyridine ring on the triazole core significantly influences biological activity. For instance:
- Pyridin-3-yl and pyridin-4-yl analogs (e.g., and ) show varied activity profiles. Pyridin-3-yl derivatives () demonstrated antiproliferative effects against HeLa cells (IC₅₀ = 12.3 μM), while pyridin-4-yl analogs () are primarily used as synthetic intermediates .
Role of Acetamide Substituents
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H21N5O2S
- Molecular Weight : 373.47 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing appropriate precursors and reagents to construct the triazole framework.
- Sulfanyl Group Introduction : Employing sulfur-containing reagents to attach the sulfanyl group.
- Acetamide Functionalization : Adding the acetamide moiety through acylation reactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis in bacteria and fungi.
| Study | Organism Tested | Activity (MIC) |
|---|---|---|
| Study A | E. coli | 16 µg/mL |
| Study B | S. aureus | 8 µg/mL |
| Study C | C. albicans | 32 µg/mL |
Anti-inflammatory Effects
Research has shown that triazole derivatives can modulate inflammatory pathways. The compound has been observed to reduce pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties:
- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 10 µM
- A549: 12 µM
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : Binding to specific receptors can alter signaling pathways related to inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacterial strains. Results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Activity
A model of acute inflammation was employed where the compound significantly reduced edema in animal models when administered prior to inflammatory stimuli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
